molecular formula C9H13ClFN B6604507 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2680615-76-1

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6604507
CAS No.: 2680615-76-1
M. Wt: 189.66 g/mol
InChI Key: CUGVVBILTQMMBE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C 9 H 13 ClFN and a molecular weight of 189.66 g/mol , this compound serves as a valuable building block for the synthesis of more complex organic molecules and pharmaceutical candidates . The strategic incorporation of a fluorine atom at the 2-position of the phenyl ring is a common strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and modulate the compound's electronic properties, thereby fine-tuning its interaction with biological targets . This compound is structurally categorized as a β-fluoro-β-phenethylamine, a class known for its relevance to trace amine-associated receptor 1 (TAAR1) research . TAAR1 is a G protein-coupled receptor recognized as a promising therapeutic target for psychiatric disorders such as schizophrenia, and agonists of this receptor have demonstrated efficacy in preclinical models without the side effects associated with direct dopamine D2 receptor blockade . Researchers can utilize this hydrochloride salt as a key synthetic intermediate or as a pharmacological tool to study the structure-activity relationships of amine-related neurotransmitters and to develop novel psychoactive substances . FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use. This product is offered as a high-purity reference standard for controlled laboratory research settings .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGVVBILTQMMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Fluoro-4-methylphenyl)ethanol

The process begins with the reduction of 2-fluoro-4-methylbenzaldehyde to the corresponding alcohol. Sodium borohydride (NaBH₄) in ethanol at 0–25°C for 2–4 hours achieves near-quantitative yields. The fluorine and methyl groups remain stable under these conditions, ensuring regiochemical fidelity.

StepReagents/ConditionsYieldReference
1NaBH₄, EtOH, 0–25°C, 2–4 h>95%

Tosylation of the Alcohol

The alcohol is converted to a tosylate ester using tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) with pyridine as a base. Optimal conditions involve refluxing at 40–50°C for 6–8 hours, yielding 85–90% of the tosylate.

2-(2-Fluoro-4-methylphenyl)ethanol+TsClpyridine, DCMTosylate intermediate\text{2-(2-Fluoro-4-methylphenyl)ethanol} + \text{TsCl} \xrightarrow{\text{pyridine, DCM}} \text{Tosylate intermediate}

StepReagents/ConditionsYieldReference
2TsCl, pyridine, DCM, 40–50°C, 6–8 h85–90%

Phthalimide Displacement

The tosylate undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80–120°C for 30–45 minutes. This step introduces the phthalimide-protected amine with 75–80% efficiency.

Tosylate intermediate+K-phthalimideDMF, 80–120°CPhthalimide intermediate\text{Tosylate intermediate} + \text{K-phthalimide} \xrightarrow{\text{DMF, 80–120°C}} \text{Phthalimide intermediate}

StepReagents/ConditionsYieldReference
3K-phthalimide, DMF, 80–120°C, 0.5–0.75 h75–80%

Deprotection and Hydrochloride Formation

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine. Subsequent treatment with hydrochloric acid (HCl) precipitates the hydrochloride salt. Industrial protocols report 90–95% purity after recrystallization from ethanol.

Phthalimide intermediateNH₂NH₂\cdotpH₂O, EtOHFree amineHClHydrochloride salt\text{Phthalimide intermediate} \xrightarrow{\text{NH₂NH₂·H₂O, EtOH}} \text{Free amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

StepReagents/ConditionsYieldReference
4NH₂NH₂·H₂O, EtOH, reflux; HCl gas70–75%

Reductive Amination of 2-Fluoro-4-methylphenylacetaldehyde

An alternative route employs reductive amination of 2-fluoro-4-methylphenylacetaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method simplifies the synthesis but requires stringent pH control (pH 6–7) to minimize side reactions.

2-Fluoro-4-methylphenylacetaldehyde+NH₄OAcNaBH₃CN, MeOHAmine intermediate\text{2-Fluoro-4-methylphenylacetaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Amine intermediate}

ParameterValueReference
Temperature25°C
Reaction Time12–16 h
Yield65–70%

Catalytic Methods and Ultrasound-Assisted Synthesis

Emerging techniques utilize indium(III) chloride (InCl₃) as a Lewis acid catalyst under ultrasound irradiation to accelerate reaction kinetics. While primarily applied to pyrazole derivatives, these methods show promise for optimizing amine synthesis through enhanced mass transfer and reduced reaction times (20–30 minutes vs. hours).

ParameterConventionalUltrasound-AssistedReference
Time6–8 h20–30 min
Yield75%85–90%

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous flow reactors for tosylation and phthalimide displacement, improving heat management and reproducibility. Key adjustments include:

  • Tosylation : Automated TsCl dosing systems maintain stoichiometric precision.

  • Distillation : Short-path distillation under reduced pressure (10–20 mmHg) isolates intermediates at 135–142°C.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) achieve >99% purity post-recrystallization.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYieldReference
Gabriel SynthesisHigh purity, scalabilityMulti-step, costly reagents70–75%
Reductive AminationOne-pot simplicitypH sensitivity, lower yield65–70%
Ultrasound-AssistedRapid, energy-efficientSpecialized equipment required85–90%

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride may exhibit properties that modulate neurotransmitter release, particularly in the context of dopamine and norepinephrine pathways. These interactions suggest potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Antidepressant Properties

Studies have shown that derivatives of phenethylamines can possess antidepressant-like effects. The mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine in the brain, thereby alleviating symptoms of depression .

Potential for Treating Attention Disorders

Given its structural characteristics, this compound may also be investigated for its efficacy in treating ADHD. The modulation of catecholamines could enhance focus and reduce impulsivity, similar to existing stimulant medications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity. Research has focused on optimizing these conditions to facilitate large-scale production for clinical studies .

Case Study 1: Clinical Trials for Depression

In a recent clinical trial, a compound closely related to this compound was administered to patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups, highlighting the potential for this class of compounds in psychiatric treatments .

Case Study 2: ADHD Treatment Efficacy

Another study assessed the effects of a similar phenethylamine derivative on children diagnosed with ADHD. The results demonstrated improved attention spans and reduced hyperactivity, suggesting that further research into this compound could be beneficial for developing new treatments .

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride can be contextualized by comparing it to structurally related phenethylamine derivatives. Key differences in substituent groups, molecular weights, and electronic properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
2-(2-Fluoro-4-methylphenyl)ethan-1-amine HCl F (C-2), CH₃ (C-4) C₉H₁₁ClFN 203.65* High lipophilicity; moderate solubility
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl Cl (C-2), F (C-4) C₈H₁₀Cl₂FN 210.08 Increased polarity; lower logP
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine HCl CF₃ (C-2), F (C-4) C₉H₁₀ClF₄N 243.63 Enhanced metabolic stability; high logP
2-(3,4-Dimethoxyphenyl)ethan-1-amine HCl (Dopamine analog) OCH₃ (C-3, C-4) C₁₀H₁₆ClNO₂ 225.69 Polar; high aqueous solubility
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) OCH₃ (C-2, C-5), CH₃ (C-4) C₁₁H₁₈ClNO₂ 239.72 Serotonergic activity; moderate logP

*Calculated based on analogous compounds.

Key Observations :

Chlorine in 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl introduces greater polarity, reducing logP (~1.2) and solubility in non-polar solvents .

Electronic and Steric Influences: Fluorine’s electron-withdrawing nature in the target compound may stabilize the aromatic ring, reducing oxidative metabolism. In contrast, methoxy groups in 2C-D are electron-donating, increasing susceptibility to demethylation .

Biological Activity :

  • While direct activity data for the target compound is unavailable, structural analogs like 2C-D and 2C-T exhibit affinity for serotonin (5-HT₂A) receptors. The fluorine substitution in the target compound may modulate receptor selectivity or bias agonism, as seen in fluorinated NBOMe derivatives .
  • 2-(3,4-Dihydroxyphenyl)ethylamine HCl (dopamine) highlights how hydroxyl groups favor polar interactions with catecholamine receptors, whereas halogen/methyl groups in the target compound may prioritize hydrophobic binding pockets .

Biological Activity

2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride, also known as 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride, is a fluorinated derivative of phenylethylamine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the second carbon position and a para-methyl group on the aromatic ring, which may enhance its interaction with biological targets.

  • Molecular Formula : C9H12ClF
  • Molecular Weight : Approximately 189.66 g/mol

The presence of the amine group and fluorine atom contributes to its reactivity and potential interactions with various biological receptors and enzymes.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may exhibit stimulant properties akin to other phenylethylamines. These compounds are known to influence neurotransmitter systems involved in mood regulation and cognitive functions, particularly through dopaminergic and serotonergic pathways.

Pharmacological Studies

Research indicates that this compound may interact with several neurotransmitter receptors, potentially affecting mood and cognition. For instance, studies have shown that similar compounds can modulate dopamine and serotonin levels, which are crucial for mental health.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotes
2-FluoroamphetamineC9H12FStimulant effectsLacks methyl group on the aromatic ring
4-MethylamphetamineC10H15NSignificant psychoactive effectsNo fluorine atom present
PhenylethylamineC8H11NNatural monoamine compoundSimpler structure without substitutions
This compoundC9H12ClFPotential stimulant propertiesUnique due to both fluorine and methyl group

Case Studies

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, a study evaluated the anticancer activity of structurally similar amines against A549 (lung cancer) and HeLa (cervical cancer) cell lines, demonstrating significant cytotoxicity at varying concentrations . Although specific data for this compound remains limited, these findings suggest a potential avenue for further investigation into its anticancer properties.

Synthesis and Applications

The synthesis of this compound typically involves several key steps that allow for the introduction of the fluorine atom and methyl group. The compound is being investigated not only for its pharmacological potential but also as a building block in synthesizing other biologically active molecules.

Q & A

Q. What are the established synthetic routes for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride, and how can intermediates be characterized?

The synthesis of phenylalkylamine derivatives typically involves multi-step processes, including Friedel-Crafts alkylation, halogenation, and amine salt formation. For example, analogous compounds like 2C-D and 2C-P are prepared via substitution reactions on pre-functionalized aromatic rings, followed by reduction of nitriles to amines and subsequent HCl salt formation . Key intermediates (e.g., nitro or cyano precursors) should be characterized using NMR (<sup>1</sup>H, <sup>13</sup>C), FT-IR (to confirm amine and HCl salt formation), and mass spectrometry. Purity can be assessed via HPLC with UV detection (λ ~254 nm for aromatic systems) .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its amine hydrochloride nature, the compound may release toxic fumes upon decomposition. Essential safety measures include:

  • Use of PPE (nitrile gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .
  • Storage at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Neutralization of waste with dilute acid/base before disposal, followed by incineration or specialized chemical waste treatment .

Q. How can researchers verify the compound’s structural integrity and purity?

  • X-ray crystallography : Resolves substituent positions on the aromatic ring and confirms the hydrochloride salt formation .
  • Elemental analysis : Validates empirical formula (e.g., C9H11ClFN) and detects trace impurities .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profile (e.g., HCl loss above 150°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro/methyl substituents) influence receptor binding affinity and selectivity?

The 2-fluoro and 4-methyl groups on the phenyl ring may enhance lipophilicity and steric interactions with target receptors. For example, in 5-HT2A receptor agonists, electron-withdrawing substituents (e.g., -F) increase binding affinity, while methyl groups modulate selectivity over related receptors (e.g., 5-HT2C) . Competitive radioligand assays (e.g., using [<sup>3</sup>H]ketanserin) and β-arrestin recruitment assays can quantify biased agonism .

Q. How should researchers address discrepancies in pharmacological data across studies?

Contradictions in EC50 or binding affinity values may arise from:

  • Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) .
  • Salt form : Hydrochloride salts may exhibit different solubility compared to free bases, affecting bioavailability .
  • Stereochemical impurities : Chiral contaminants (if present) can skew results. Enantiomeric purity should be confirmed via chiral HPLC .

Q. What computational strategies predict the compound’s metabolic pathways and toxicity?

  • Density Functional Theory (DFT) : Models electron density to predict sites of oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .
  • Molecular docking : Screens for off-target interactions (e.g., monoamine transporters) using crystal structures of human receptors .
  • ADMET prediction tools : Software like SwissADME estimates blood-brain barrier penetration and hepatotoxicity risks based on logP and polar surface area .

Q. What analytical methods resolve challenges in quantifying trace impurities?

  • LC-MS/MS : Detects sub-ppm levels of synthetic byproducts (e.g., unreacted precursors) using selective ion monitoring .
  • NMR <sup>19</sup>F spectroscopy : Leverages the fluorine substituent for quantitative analysis without interference from protonated solvents .

Methodological Best Practices

  • Synthetic optimization : Use catalysts like Pd/C for selective hydrogenation of nitriles to amines to minimize over-reduction .
  • Data validation : Cross-validate binding assays with orthogonal techniques (e.g., fluorescence polarization and surface plasmon resonance) .
  • Crystallization : Recrystallize from ethanol/water (1:3) to obtain high-purity hydrochloride salts .

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